molecular formula C10H5ClN2 B1378542 1-Chloroisoquinoline-8-carbonitrile CAS No. 1231761-24-2

1-Chloroisoquinoline-8-carbonitrile

Cat. No.: B1378542
CAS No.: 1231761-24-2
M. Wt: 188.61 g/mol
InChI Key: VWETWCDYGCJQFI-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a cyano group at the eighth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-8-carbonitrile can be synthesized through several methodsFor instance, the reaction of isoquinoline with phosphorus oxychloride (POCl3) under reflux conditions can yield 1-chloroisoquinoline, which can then be further reacted with cyanogen bromide (BrCN) to introduce the cyano group at the eighth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and cyanation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed:

    Substitution: Products include 1-aminoisoquinoline-8-carbonitrile or 1-thioisoquinoline-8-carbonitrile.

    Reduction: The major product is 1-chloroisoquinoline-8-amine.

    Oxidation: Oxidation can yield 1-chloroisoquinoline-8-carboxylic acid.

Scientific Research Applications

1-Chloroisoquinoline-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The chlorine and cyano groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can inhibit or modulate the activity of target proteins, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    1-Chloroisoquinoline-4-carbonitrile: Similar in structure but with the cyano group at the fourth position.

    2-Chloroisoquinoline: Lacks the cyano group but has a chlorine atom at the second position.

    8-Cyanoisoquinoline: Contains only the cyano group at the eighth position without the chlorine atom.

Uniqueness: 1-Chloroisoquinoline-8-carbonitrile is unique due to the specific positioning of both the chlorine and cyano groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-chloroisoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWETWCDYGCJQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288044
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231761-24-2
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231761-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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